![molecular formula C13H9FO B1341145 4-Fluoro-3-phenylbenzaldehyde CAS No. 926221-23-0](/img/structure/B1341145.png)
4-Fluoro-3-phenylbenzaldehyde
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Overview
Description
4-Fluoro-3-phenylbenzaldehyde is a chemical compound with the CAS Number: 926221-23-0 . It has a molecular weight of 200.21 and its IUPAC name is 6-fluoro[1,1’-biphenyl]-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-phenylbenzaldehyde is 1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H
. This code provides a specific representation of its molecular structure.
Physical And Chemical Properties Analysis
4-Fluoro-3-phenylbenzaldehyde is a liquid at room temperature . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Chemical Synthesis
4-Fluoro-3-phenylbenzaldehyde and its derivatives are pivotal in chemical synthesis, serving as intermediates for various compounds. One method involves the Sommelet reaction, producing 4-Fluoro-3-phenoxybenzaldehyde with high purity, indicating its utility in precise chemical formulations (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005). Additionally, its derivatives have been synthesized, showing promise in antioxidant activities, further underscoring its role in the synthesis of bioactive molecules (Ahmed O. H. El Nezhawy et al., 2009).
Radiopharmaceutical Applications
In medical research, specifically radiopharmaceutical development, 4-[18F]fluorobenzaldehyde has been synthesized for clinical applications. Its use as a prosthetic group for amino-oxy functionalized peptide labeling highlights its importance in imaging and diagnostic procedures (Antonio Speranza et al., 2009).
Anticancer Research
The compound's utility extends into cancer research, where fluorinated analogs of combretastatin A-4 have been synthesized using derivatives of 4-Fluoro-3-phenylbenzaldehyde. These compounds retain potent cell growth inhibitory properties, demonstrating the compound's potential in developing novel anticancer agents (N. Lawrence et al., 2003).
Advanced Material Development
4-Fluoro-3-phenylbenzaldehyde-based derivatives are also significant in material science. They've been used in synthesizing microporous polyaminal networks for carbon dioxide adsorption. The presence of fluorinated polymers increased surface areas and adjusted pore sizes, illustrating the compound's role in developing advanced materials for environmental applications (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).
Pharmaceutical Synthesis
In pharmaceutical synthesis, the compound's derivatives are involved in producing various bioactive molecules, demonstrating its broad application in drug development and synthesis (Sharmistha Das et al., 2008; Su Wei-ke, 2008) (Su Wei-ke, 2008).
Safety and Hazards
The safety information for 4-Fluoro-3-phenylbenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
properties
IUPAC Name |
4-fluoro-3-phenylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPZLUCVTNFQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-phenylbenzaldehyde |
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